molecular formula C12H10Br2O2 B8245242 1,8-Dibromo-3-(methoxymethoxy)naphthalene

1,8-Dibromo-3-(methoxymethoxy)naphthalene

Cat. No.: B8245242
M. Wt: 346.01 g/mol
InChI Key: CJBLYOXFRKTWGY-UHFFFAOYSA-N
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Description

1,8-Dibromo-3-(methoxymethoxy)naphthalene is an organic compound with the molecular formula C12H10Br2O2 It is a derivative of naphthalene, characterized by the presence of two bromine atoms at positions 1 and 8, and a methoxymethoxy group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dibromo-3-(methoxymethoxy)naphthalene typically involves the bromination of naphthalene derivativesThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, in the presence of a solvent such as carbon tetrachloride or chloroform .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the bromination and substitution reactions.

Chemical Reactions Analysis

Types of Reactions

1,8-Dibromo-3-(methoxymethoxy)naphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1,8-Dibromo-3-(methoxymethoxy)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,8-Dibromo-3-(methoxymethoxy)naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the methoxymethoxy group contribute to the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress, enzyme inhibition, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    1,8-Dibromonaphthalene: Similar in structure but lacks the methoxymethoxy group.

    1,8-Diiodonaphthalene: Contains iodine atoms instead of bromine.

    1,8-Diaminonaphthalene: Contains amino groups instead of bromine.

Uniqueness

1,8-Dibromo-3-(methoxymethoxy)naphthalene is unique due to the presence of both bromine atoms and the methoxymethoxy group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for specific applications in synthetic chemistry and materials science.

Properties

IUPAC Name

1,8-dibromo-3-(methoxymethoxy)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2O2/c1-15-7-16-9-5-8-3-2-4-10(13)12(8)11(14)6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBLYOXFRKTWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=C2C(=C1)C=CC=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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